Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Click-Chemistry-Assisted Alteration of Glycosaminoglycans for Biological Applications
Nanoscale ( IF 6.7 ) Pub Date: 2023-06-19 , DOI: 10.1055/s-0040-1720072
This short review describes the assistance of click chemistry in the chemical modification of glycosaminoglycans. Through an alkyne-azide 1,3-dipolar cycloaddition reaction, the chemically and physiologically stable triazole unit connects glycosaminoglycans with other labelled or attached functionalities. The synthesized glycosaminoglycan (GAG) conjugates act as drug carriers, forming hydrogels or nanohydrogels for localized drug delivery or injectable GAGs and so on. These are used in research on antithrombotic agents, protein binding, and hepatocyte growth factors, as well as in mechanistic studies of glycosaminoglycans biosynthesis and wound healing. 1 Introduction 2 Synthetic Modification of GAGS 3 Click Chemistry 4 Modification of GAGS Applying Click Chemistry 5 Conclusions 6 Abbreviations
Detail
Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling
Nanoscale ( IF 6.7 ) Pub Date: 2023-03-06 , DOI: 10.1055/a-2035-6733
This Graphical Review provides an overview of amide bond activation achieved by selective oxidative addition of the N–C(O) acyl bond to transition metals and nucleophilic acyl addition, resulting in acyl and decarbonylative coupling, together with key mechanistic details pertaining to amide bond distortion underlying this reactivity manifold.
Detail
Stereoselective Synthesis of Euscapholide and Tetraketide via Prins Cyclisation and Ring-Closing Metathesis
Nanoscale ( IF 6.7 ) Pub Date: 2022-11-24 , DOI: 10.1055/s-0042-1751381
A concise and diastereoselective total synthesis of tetraketide and euscapholide is described in ten steps in 10.6% overall yield from acetaldehyde and (S)-pent-4-ene-1,2-diol. Jacobsen hydrolytic kinetic­ resolution, Prins cyclization, ring-closing metathesis and oxa-Michael­ addition reactions are the key steps involved in the synthesis.
Detail
Practical, Multigram Preparation of Synthetically Useful, Enantiomerically Pure Building-Blocks from Quinic Acid
Nanoscale ( IF 6.7 ) Pub Date: 2022-11-21 , DOI: 10.1055/a-1952-4557
The naturally abundant, enantiomerically pure cyclitol quinic acid has been converted into a synthetically useful enone in nearly quantitative yield using the operationally straightforward and reproducible protocols reported herein. The latter compound, which was obtained in multigram quantities, engages in a diastereoselective 1,2-addition reaction with a hydrazone-based nucleophile. Furthermore, a readily derived α-iodoenone participates in both cross-coupling and α,β-annulation reactions. The results reported here emphasize that the now practically accessible cyclohexenones are useful, enantiomerically pure building blocks for organic synthesis.
Detail
Amino Imidate Catalyzed Asymmetric Michael Reactions of Ketones and Nitroalkenes
Nanoscale ( IF 6.7 ) Pub Date: 2022-02-24 , DOI: 10.1055/a-1761-4495
The efficiency of an amino imidate organocatalyst was evaluated in the Michael reaction of ketones with nitroalkenes. tert-Butyl­ l-proline imidate was found to be a syn-selective catalyst, generating products with moderate to good enantioselectivities of up to 84% ee. The best substrates were found to be cyclic ketones and β-nitrostyrenes. The catalytic efficiency and enantioselectivity were enhanced by the addition of 10 mol% of benzoic acid.
Detail
Total Synthesis of Marine-Derived Azole Resistant Antifungal Agent (–)-Melearoride A and Antibiotic (–)-PF1163B
Nanoscale ( IF 6.7 ) Pub Date: 2022-10-12 , DOI: 10.1055/a-1942-6969
A flexible stereoselective and convergent cum divergent approach to the synthesis of two 13-membered macrolides through a common skeleton present in their structure is described featuring two different routes, with good overall yield. The key synthetic reactions utilized include Keck allylation, Evans asymmetric methylation, Grubbs metathesis, and Julia–Kocienski olefination.
Detail
Hydrogen-Bonded Xanthones as Potential UV Absorbers: The Synthesis of Xanthones from Bio-Renewable Cardanol Utilizing a Ceric Ammonium Sulfate (CAS)-Mediated Oxidation Reaction
Nanoscale ( IF 6.7 ) Pub Date: 2022-02-24 , DOI: 10.1055/s-0040-1719903
The synthesis of hydrogen-bonded xanthones by using biorenewable hydrogenated cardanol (3-pentadecylphenol) is described. Hydrogenated cardanol was initially converted into various hydroxybenzophenones. These benzophenones were converted into xanthones by utilizing an oxidative ceric ammonium sulfate-mediated reaction. A subsequent ruthenium-mediated late-stage oxidation of the xanthones provided hydrogen-bonded xanthones, which displayed good UVA and UVB absorbing properties.
Detail
Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones with Aldehydes: Preparation of α,α-Difluoro-β-hydroxyketone Derivatives in Water
Nanoscale ( IF 6.7 ) Pub Date: 2022-01-31 , DOI: 10.1055/s-0040-1719888
Indium can efficiently mediate the Reformatsky reaction of iododifluoroacetylketones with aldehydes to afford the corresponding α,α-difluoro-β-hydroxyketones in high yield in pure water This reaction has excellent substrate suitability and functional group selectivity and provides an efficient approach for the synthesis of bioactive molecules containing the α,α-difluoro-β-hydroxyketone pharmacophore.
Detail
A Homocoupling Approach to the Key Dione of CyMe4-BTPhen – Vital Ligands for Nuclear Clean-Up by the SANEX Process
Nanoscale ( IF 6.7 ) Pub Date: 2022-01-31 , DOI: 10.1055/a-1737-8610
CyMe4-BTPhen and CyMe4-BTBP are the principal ligand systems used in Europe for the separation of actinides from lanthanides as a part of the SANEX process for nuclear recycling and reprocessing. We present a new approach to the synthesis of the CyMe4 fragment beginning from readily available hydroxypivalic acid. It features a cobalt-catalysed homocoupling of a neopentyl bromide to provide the key bisester precursor, thereby avoiding the requirement for technically challenging low-temperature LDA-mediated aldol chemistries.
Detail
MnVI-NP–Catalyzed Generation of Nitrile Oxides: Easy Access to Isoxazolines and Isoxazoles via Stereoselective 1,3-Dipolar Cyclo­addition Reactions
Nanoscale ( IF 6.7 ) Pub Date: 2022-08-02 , DOI: 10.1055/a-1896-3987
The versatility and effectiveness of MnVI-NPs as a catalyst is examined for the generation of nitrile oxides from aldoximes and subsequent 1,3-dipolar cycloaddition reactions. This synthetic protocol features­ fast reaction convergence under benign reaction conditions, operational simplicity, and the use of inexpensive precursors; it avoids the use of acids or bases. The strategy offers excellent chemo-, regio-, and diastereoselectivity in the 1,3-dipolar cycloaddition reaction of in situ generated nitrile oxides with alkenes and alkynes.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.00 137 Science Citation Index Science Citation Index Expanded Not
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